1-chloro-5,6,7,8-tetrahydrophthalazine chemical properties
1-chloro-5,6,7,8-tetrahydrophthalazine chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-5,6,7,8-tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-5,6,7,8-tetrahydrophthalazine is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive chlorosubstituent on a partially saturated phthalazine scaffold, designates it as a versatile intermediate for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of its molecular identity, a robust synthetic pathway, its core reactivity profile dominated by nucleophilic aromatic substitution (SNAr), and its potential applications in the development of novel therapeutics. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and established chemical principles to provide a predictive and practical framework for its use in a research setting.
Molecular Identity and Physicochemical Profile
1-Chloro-5,6,7,8-tetrahydrophthalazine is a bicyclic heteroaromatic compound. The structure consists of a dihydropyridazine ring fused to a cyclohexene ring. The key feature for synthetic utility is the chlorine atom at the C1 position, which acts as an excellent leaving group in nucleophilic substitution reactions.
While experimental data is not extensively published, its fundamental properties can be reliably predicted based on its structure.
Table 1: Predicted Physicochemical Properties [1]
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | - |
| Molecular Weight | 168.62 g/mol | - |
| Monoisotopic Mass | 168.04543 Da | Predicted[1] |
| XlogP | 2.2 | Predicted[1] |
| Hydrogen Bond Acceptors | 2 | - |
| Hydrogen Bond Donors | 0 | - |
Note: The properties listed are computationally predicted and should be confirmed experimentally.
Proposed Synthesis and Purification
The synthesis of 1-chloro-5,6,7,8-tetrahydrophthalazine can be logically approached via a two-step sequence starting from the corresponding phthalazinone precursor. This method is analogous to well-established procedures for converting lactams to chloro-imines in related heterocyclic systems.[2]
Step 1: Synthesis of 5,6,7,8-Tetrahydrophthalazin-1(2H)-one (Precursor)
The immediate precursor is the lactam 5,6,7,8-tetrahydrophthalazin-1(2H)-one. This can be synthesized by the dehydrogenation of 4a,5,6,7,8,8a-hexahydro-1(2H)phthalazinone, which is readily available from the condensation of 2-oxocyclohexaneacetic acid with hydrazine. A common method for this type of dehydrogenation utilizes bromine in acetic acid.[3]
Step 2: Chlorination to 1-Chloro-5,6,7,8-tetrahydrophthalazine
The conversion of the phthalazinone to the target chloro-derivative is a classic chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used in excess as both the reagent and solvent.[2]
Workflow for the Synthesis of 1-Chloro-5,6,7,8-tetrahydrophthalazine
Caption: Proposed two-stage synthetic workflow.
Exemplary Laboratory Protocol (Step 2: Chlorination)
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Trustworthiness: This protocol is based on standard, widely published methods for the chlorination of analogous phthalazinones and pyridazinones.[2] The workup procedure is designed to safely neutralize the reactive reagent and isolate the product.
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Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6,7,8-tetrahydrophthalazin-1(2H)-one (1.0 eq).
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Reaction: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
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Causality Insight: POCl₃ serves as both the chlorinating agent and the solvent. Using it in excess ensures the reaction goes to completion. The reaction is performed under inert gas to prevent hydrolysis of the reactive species by atmospheric moisture.
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-
Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Causality Insight: Heating provides the necessary activation energy for the conversion of the lactam to the chloro-imine intermediate and then to the final product.
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-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring.
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Causality Insight: This step quenches the excess, highly reactive POCl₃. The process is highly exothermic and must be done slowly and with cooling to control the release of heat and HCl gas.
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-
Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.
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Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Core Reactivity and Derivatization Potential
The primary chemical utility of 1-chloro-5,6,7,8-tetrahydrophthalazine stems from its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The two nitrogen atoms within the phthalazine ring act as strong electron-withdrawing groups, which polarize the C-Cl bond and stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4][5] This makes the C1 position highly electrophilic and reactive towards a wide array of nucleophiles.[4][5]
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism on the phthalazine core.
This reactivity allows for the straightforward introduction of various functional groups at the C1 position, making it an ideal scaffold for creating diverse chemical libraries.
Table 2: Representative SNAr Reactions and Conditions
| Nucleophile Class | Example Nucleophile | Reagent(s) / Conditions | Product Type | Reference (Analogous) |
| N-Nucleophiles | Primary/Secondary Amines (e.g., Piperidine) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Dioxane, Ethanol), Heat | 1-Amino-tetrahydrophthalazine | [6] |
| Hydrazine | THF or Ethanol, Heat | 1-Hydrazinyl-tetrahydrophthalazine | [7] | |
| Azide | Sodium Azide (NaN₃), DMF | 1-Azido-tetrahydrophthalazine | ||
| O-Nucleophiles | Alkoxides (e.g., NaOMe) | Methanol, Reflux | 1-Methoxy-tetrahydrophthalazine | |
| Phenoxides | Phenol, Base (e.g., K₂CO₃), DMF, Heat | 1-Phenoxy-tetrahydrophthalazine | ||
| S-Nucleophiles | Thiolates (e.g., NaSPh) | Thiophenol, Base (e.g., NaH), THF | 1-(Phenylthio)-tetrahydrophthalazine | [4][5] |
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Expertise Insight: The choice of base and solvent is crucial. For weaker nucleophiles like alcohols or some amines, a non-nucleophilic base (e.g., NaH, K₂CO₃) is required to deprotonate the nucleophile first. Polar aprotic solvents like DMF or DMSO often accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.
Applications in Medicinal Chemistry and Drug Discovery
While specific drugs derived directly from 1-chloro-5,6,7,8-tetrahydrophthalazine are not prominent in the literature, the broader phthalazine and phthalazinone families are recognized as "privileged scaffolds" in medicinal chemistry.[8] Derivatives have demonstrated a wide range of biological activities, including:
The value of 1-chloro-5,6,7,8-tetrahydrophthalazine, therefore, lies in its role as a key building block. It provides a direct and efficient entry point for researchers to synthesize novel analogs and explore the structure-activity relationships (SAR) of the tetrahydrophthalazine scaffold. The partially saturated cyclohexene ring offers different conformational flexibility compared to the flat, aromatic phthalazine, which can be critical for optimizing binding to biological targets.
Safety and Handling
No specific safety data for 1-chloro-5,6,7,8-tetrahydrophthalazine is available. However, based on its reactive nature and the data for the analogous 1-chlorophthalazine, the following precautions are strongly recommended.[11]
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GHS Hazard Statements (Predicted):
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
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Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., strong bases, oxidizing agents).
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